

ALES (Adaptive Focused Acoustics) Cell Lysis Optimization: Technical Support Center

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Compound of Interest

Compound Name: *Ammonium lauryl ether sulfate*

Cat. No.: *B020673*

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Welcome to the technical support center for cell lysis optimization using Adaptive Focused Acoustics (AFA) technology. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to ensure efficient and reproducible cell lysis for various cell types. It is presumed that "ALES" is a reference to the AFA technology commercialized by Covaris.

Frequently Asked Questions (FAQs)

Q1: What is Adaptive Focused Acoustics (AFA) and how does it work for cell lysis?

A1: Adaptive Focused Acoustics (AFA) is a technology that utilizes controlled bursts of high-frequency acoustic energy focused on a specific zone within your sample vessel.^{[1][2]} This non-contact energy creates cavitation bubbles that oscillate and collapse, generating hydrodynamic shear stress and acoustic microstreaming.^[2] These forces disrupt cell membranes and walls in a highly controlled and isothermal manner, releasing the intracellular contents.^{[1][3]}

Q2: What are the main advantages of AFA over traditional lysis methods like sonication or bead beating?

A2: AFA offers several advantages, including:

- **Reproducibility:** The precise control over energy delivery ensures standardized and reproducible results.^{[1][4]}

- **Temperature Control:** The process is isothermal, minimizing heat generation that can lead to protein denaturation and degradation.[3][5]
- **Non-contact Processing:** AFA is a non-contact method, which prevents cross-contamination between samples.[3]
- **Efficiency and Speed:** AFA can significantly reduce sample processing time, from days to hours in some workflows.[1]
- **Versatility:** It is effective for a wide range of cell types, including difficult-to-lyse samples like yeast and mycobacteria.[4]
- **Scalability and Automation:** The technology is amenable to high-throughput and automated workflows.[4][6]

Q3: What cell types can be lysed using AFA technology?

A3: AFA is effective for a broad spectrum of cell types, including:

- Mammalian cells (adherent and suspension)[7][8]
- Bacterial cells (including difficult-to-lyse mycobacteria)[4][7]
- Yeast and Fungi (e.g., *Saccharomyces cerevisiae*, *Pichia pastoris*)[4][7][9][10]
- Plant cells[4]
- Cells from complex tissues (e.g., FFPE, fresh frozen)[1][4]

Q4: Can AFA be used to extract specific subcellular components?

A4: Yes, by carefully tuning the AFA energy input, it is possible to achieve gentle lysis. This allows for the disruption of the plasma membrane while leaving organelles like the nucleus intact, which is useful for applications such as native chromatin shearing.[7][8] More aggressive settings can be used for complete disruption to release all cellular contents.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during AFA-based cell lysis experiments.

Issue 1: Low Protein/Nucleic Acid Yield

- Q: My final protein or nucleic acid yield is lower than expected. What could be the cause?
 - A: Potential Cause 1: Incomplete Lysis. The AFA settings (Peak Incident Power, Duty Factor, Cycles per Burst, Time) may be insufficient for your specific cell type and density. Tougher cells, like yeast or bacteria, require more energy for efficient disruption than mammalian cells.[\[9\]](#)[\[10\]](#)
 - Solution: Increase the AFA treatment time or power settings. It is recommended to perform a time-course optimization study to determine the ideal settings for your specific sample.[\[8\]](#)[\[10\]](#) For yeast, including a reducing agent like DTT or THP in the lysis buffer can improve yields by breaking down disulfide linkages in the cell wall.[\[9\]](#)
 - A: Potential Cause 2: Suboptimal Lysis Buffer. The composition of your lysis buffer may not be optimal for your cell type or downstream application.
 - Solution: Ensure your lysis buffer is compatible with your cells and downstream analysis. For example, some commercially available protein extraction reagents show significantly increased yields when combined with AFA treatment.[\[9\]](#) The ratio of buffer volume to cell pellet size is also critical; ensure the pellet is fully resuspended.[\[11\]](#)
 - A: Potential Cause 3: Protein Degradation. Proteases released during lysis can degrade your target proteins.
 - Solution: Always add a fresh protease inhibitor cocktail to your lysis buffer immediately before use.[\[12\]](#) Keep samples on ice throughout the process to minimize enzymatic activity.[\[5\]](#)

Issue 2: High Viscosity of Lysate

- Q: After AFA treatment, my cell lysate is very viscous and difficult to pipette. Why is this happening?

- A: Potential Cause: Release of Genomic DNA. Lysis releases all cellular contents, including long strands of genomic DNA, which significantly increases the viscosity of the solution.[\[5\]](#)[\[13\]](#)
- Solution 1: AFA itself can shear DNA, which helps reduce viscosity.[\[13\]](#) You may need to increase the AFA treatment time to sufficiently fragment the DNA.
- Solution 2: Add a nuclease, such as DNase I, to the lysis buffer to enzymatically digest the DNA.[\[5\]](#)[\[14\]](#) This is a common and effective method to reduce viscosity without requiring additional mechanical shearing.

Issue 3: Target Protein is Insoluble (in Pellet after Centrifugation)

- Q: My target protein is found in the insoluble pellet after lysis and centrifugation. How can I improve its solubility?
 - A: Potential Cause 1: Protein Aggregation or Formation of Inclusion Bodies. Overexpression of recombinant proteins in bacterial systems can lead to the formation of insoluble inclusion bodies.[\[14\]](#) Proteins can also aggregate and precipitate if they are denatured.[\[15\]](#)
 - Solution: Optimize protein expression conditions, such as lowering the induction temperature or using less inducer, to improve protein folding and solubility.[\[14\]](#) For the lysis step, ensure the AFA process remains isothermal to prevent heat-induced denaturation.[\[3\]](#) Consider modifying the lysis buffer to include detergents or chaotropic agents that can help solubilize proteins.[\[15\]](#)
 - A: Potential Cause 2: Membrane Protein. If your protein of interest is a membrane protein, it will naturally be in the insoluble fraction without the proper solubilizing agents.
 - Solution: Use a lysis buffer containing detergents appropriate for solubilizing membrane proteins. The choice of detergent (ionic, non-ionic, or zwitterionic) depends on the specific protein and downstream application.[\[16\]](#)

Experimental Protocols & Data

Quantitative Data Tables

Table 1: Recommended AFA Settings for DNA Extraction from Various Microbes

Microbe Type	Species	AFA Instrument	Peak Incident Power (W)	Duty Factor (%)	Cycles per Burst	Treatment Time (min)
Yeast	<i>S. cerevisiae</i>	LE220-plus	150	50	1000	1-10
Yeast	<i>Y. lipolytica</i>	LE220-plus	150	50	1000	10-20
Bacteria (Gram -)	<i>E. coli</i>	LE220-plus	150	50	1000	1
Bacteria (Gram +)	<i>L. monocytogenes</i>	LE220-plus	150	50	1000	1

Data synthesized from an application note on high molecular weight DNA extraction.[17][18]
[19]

Table 2: Protein Yield Comparison: AFA vs. Other Methods for Yeast Lysis

Lysis Method	Lysis Buffer	Relative Total Protein Yield	Relative Enzyme Activity
Passive Extraction	Y-PER™	1.0x	1.0x
AFA Active Extraction	Y-PER™	3.0x	>1.0x
Passive Extraction	YeastBuster™ (YB)	1.0x	1.0x
AFA Active Extraction	YeastBuster™ (YB)	2.0x	>1.0x
AFA Active Extraction	Covaris SuperB	-	6.6x vs Y-PER, 1.5x vs YB

Data adapted from a Covaris application note demonstrating the enhancement of commercial lysis buffers with AFA.[9]

Detailed Methodologies

Protocol 1: General Protein Extraction from Mammalian Cells

- **Cell Harvesting:** For adherent cells, wash with PBS, then detach using a cell scraper. For suspension cells, proceed to the next step.
- **Pelleting:** Centrifuge the cell suspension at 200-500 x g for 5 minutes at 4°C to pellet the cells.[\[8\]](#)[\[20\]](#) Discard the supernatant.
- **Lysis Buffer Addition:** Resuspend the cell pellet in an appropriate volume of cold lysis buffer (e.g., RIPA buffer) containing a freshly added protease inhibitor cocktail. A typical starting point is 40 µL of buffer for up to 10⁵ cells.[\[21\]](#)
- **AFA Treatment:** Transfer the cell suspension to a Covaris AFA tube. Process the sample using optimized AFA settings. For general lysis of up to 10⁵ cells, example settings on an LE220-plus are:
 - Peak Power: 350 W
 - Duty Factor: 25%
 - Cycles per Burst: 200
 - Time: 300 seconds
 - Temperature: 4-8°C[\[21\]](#)
- **Clarification:** Centrifuge the lysate at high speed (e.g., 16,000-20,000 x g) for 10-20 minutes at 4°C to pellet cell debris.[\[11\]](#)
- **Collection:** Carefully collect the supernatant containing the soluble protein fraction for downstream analysis.

Protocol 2: High-Efficiency Lysis of Yeast Cells (*S. cerevisiae*)

- **Cell Culture and Harvest:** Grow yeast cells to the desired density (e.g., log-phase). Pellet the cells by centrifugation at ~3000 x g for 5 minutes.[\[22\]](#)

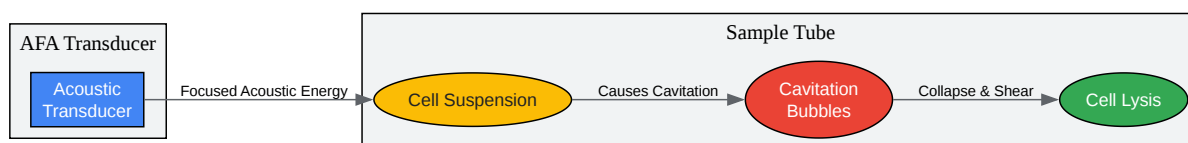
- Washing: Wash the cell pellet once with sterile, cold water and pellet again.
- Resuspension: Resuspend the yeast pellet in a suitable lysis buffer (e.g., Covaris SuperB or YeastBuster™) supplemented with 5 mM THP or another reducing agent.[\[9\]](#)
- AFA Treatment: Transfer the suspension to a Covaris milliTUBE. Process using settings optimized for yeast. Example settings for a Covaris S220 are:
 - Peak Incidence Power (PIP): 80 W
 - Duty Cycle: 10%
 - Cycles per Burst: 200
 - Time: 180 seconds
 - Temperature: 20°C[\[9\]](#)
- Clarification: Centrifuge the lysate at 21,000 x g for 10 minutes to pellet the robust yeast cell debris.[\[9\]](#)
- Collection: Aspirate the supernatant for further analysis.

Protocol 3: Rapid Lysis of Bacterial Cells (E. coli)

- Cell Harvesting: Pellet bacterial cells from a culture by centrifugation at 5,000 x g for 10 minutes.[\[11\]](#)
- Resuspension: Resuspend the pellet in 5-10 volumes of a suitable bacterial lysis buffer (e.g., a buffer containing a mild non-ionic detergent).[\[11\]](#) For enhanced lysis, lysozyme can be added and incubated on ice for 5-10 minutes.[\[11\]](#)
- AFA Treatment: Transfer the suspension to an AFA tube. Bacterial lysis is typically very rapid. Example settings for an LE220-plus are:
 - Peak Incident Power: 150 W
 - Duty Factor: 50%

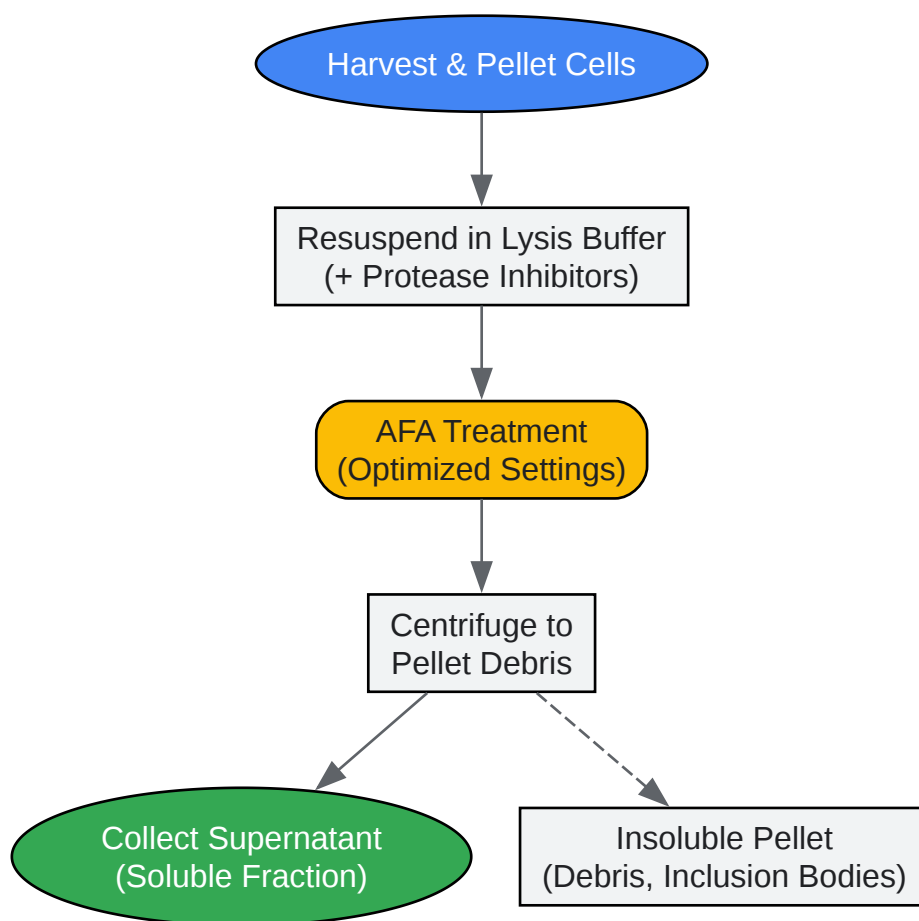
- Cycles per Burst: 1000
- Time: 60 seconds
- Temperature: 4-8°C[17][18]
- Viscosity Reduction (Optional): If the lysate is viscous, add DNase I and incubate at room temperature for 5-10 minutes.[14]
- Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to collect the clear lysate.[11]
- Collection: Transfer the supernatant to a new tube for downstream applications.

Visualizations



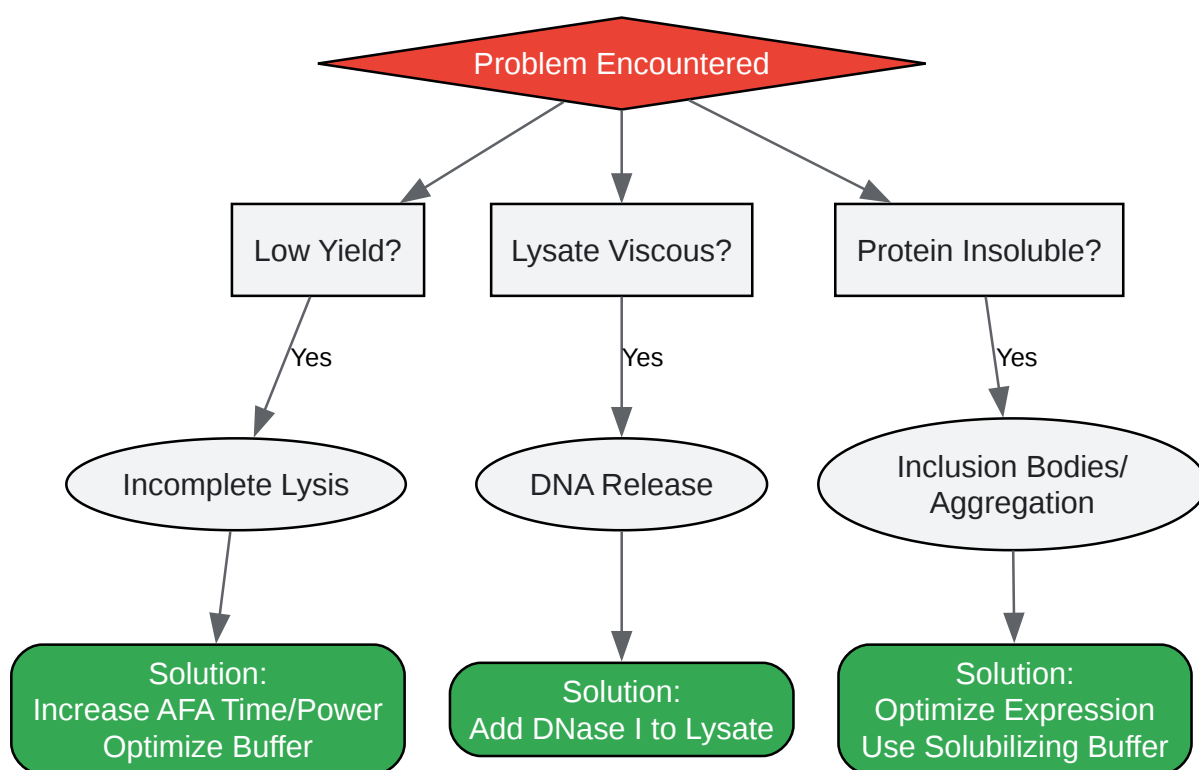
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Caption: Mechanism of Adaptive Focused Acoustics (AFA) for cell lysis.



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Caption: General experimental workflow for cell lysis using AFA.



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Caption: Troubleshooting decision tree for common AFA cell lysis issues.

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